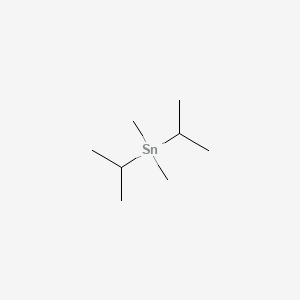

Stannane, dimethylbis(1-methylethyl)-

Description

Historical Trajectories and Foundational Discoveries in Organotin Compound Research

The journey of organotin chemistry began in the mid-19th century with the pioneering work of Edward Frankland, who first synthesized diethyltin (B15495199) diiodide in 1849. orgsyn.org This was soon followed by Löwig's report in 1852 on the reaction of alkyl halides with a tin-sodium alloy to produce alkyltin compounds, an event often considered the formal beginning of organotin chemistry. chemeo.com The early 20th century saw rapid expansion in the field, largely propelled by the advent of Grignard reagents, which provided a versatile method for creating tin-carbon bonds. orgsyn.org Key figures such as Krause in Germany, Kraus in the United States, and Kozeshkov in Russia were instrumental in advancing the fundamental understanding of these compounds during this period. chemeo.com

A significant surge in interest in organotin compounds occurred in the 1940s and 1950s with the discovery of their industrial applications. chemeo.com Van der Kerk and his colleagues in the Netherlands played a pivotal role in uncovering the utility of these compounds as stabilizers for polyvinyl chloride (PVC), as well as their biocidal and agrochemical properties. chemeo.com This era of discovery transformed organotin compounds from laboratory curiosities into commercially valuable materials. chemeo.com

Contemporary Paradigms in Organotin Compound Reactivity and Synthetic Utility

Modern organotin chemistry is characterized by a deep understanding of the reactivity of the carbon-tin bond, which is sufficiently stable to allow for isolation and handling, yet reactive enough to participate in a wide range of chemical transformations. The utility of organotin compounds in contemporary synthesis is vast, with applications ranging from polymer chemistry to intricate organic synthesis.

One of the most significant applications of organotin compounds is in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. This reaction forms a carbon-carbon bond by coupling an organostannane with an sp2-hybridized organic halide. orgsyn.org The tolerance of the Stille reaction to a wide variety of functional groups has made it a powerful tool in the synthesis of complex molecules. Organotin hydrides, such as tributyltin hydride, are also widely used in radical chemistry for deoxygenation, cyclization, and other radical-mediated transformations. orgsyn.org

Furthermore, diorganotin carboxylates, a class to which Stannane (B1208499), dimethylbis(1-methylethyl)- can be conceptually related, are employed as catalysts in the formation of polyurethanes and for the vulcanization of silicones. orgsyn.org The catalytic activity of organotin compounds often stems from the Lewis acidity of the tin center and its ability to coordinate with substrates, thereby activating them for subsequent reactions.

The Distinctive Role of Stannane, dimethylbis(1-methylethyl)- within Modern Organometallic Synthesis and Catalysis

While the broader class of dialkyltin compounds has well-established roles, the specific contributions of Stannane, dimethylbis(1-methylethyl)- are more specialized. Its structure, featuring two methyl groups and two isopropyl (1-methylethyl) groups attached to the tin atom, influences its steric and electronic properties, which in turn dictate its reactivity and catalytic behavior.

The presence of the relatively bulky isopropyl groups can modulate the Lewis acidity of the tin center and influence the coordination environment around it. This can lead to different selectivities in catalytic applications compared to less sterically hindered dialkyltin compounds. While not as extensively studied as some of its counterparts, Stannane, dimethylbis(1-methylethyl)- and related structures are of interest in the development of catalysts for specific polymerization and organic synthesis reactions where fine-tuning of the catalyst's steric and electronic profile is crucial.

Physicochemical Properties of Stannane, dimethylbis(1-methylethyl)-

Limited specific experimental data for Stannane, dimethylbis(1-methylethyl)- is available in the public domain. The following table presents some of its basic physicochemical properties.

| Property | Value |

| Molecular Formula | C8H20Sn |

| Molar Mass | 234.95 g/mol |

Research Findings on Related Organotin Compounds

While detailed research findings specifically on Stannane, dimethylbis(1-methylethyl)- are scarce, studies on analogous dialkyltin compounds provide insights into its potential reactivity and applications. For instance, research on dialkyltin dicarboxylates has shown their utility as catalysts for esterification and transesterification reactions. The nature of the alkyl groups on the tin atom can influence the catalytic activity, with bulkier groups sometimes leading to enhanced selectivity.

Furthermore, spectroscopic studies, including NMR (¹H, ¹³C, and ¹¹⁹Sn), are fundamental in characterizing the structure and purity of organotin compounds. For a compound like Stannane, dimethylbis(1-methylethyl)-, ¹H NMR would be expected to show distinct signals for the methyl and isopropyl protons, with characteristic coupling patterns. ¹¹⁹Sn NMR spectroscopy would provide a direct probe of the electronic environment around the tin nucleus, with the chemical shift being sensitive to the nature of the alkyl substituents.

Properties

CAS No. |

66363-02-8 |

|---|---|

Molecular Formula |

C8H20Sn |

Molecular Weight |

234.95 g/mol |

IUPAC Name |

dimethyl-di(propan-2-yl)stannane |

InChI |

InChI=1S/2C3H7.2CH3.Sn/c2*1-3-2;;;/h2*3H,1-2H3;2*1H3; |

InChI Key |

MRFXXNOLSQTCDM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)[Sn](C)(C)C(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Stannane, Dimethylbis 1 Methylethyl

Established Synthetic Pathways for Dialkylstannanes

The foundational methods for creating dialkyltin compounds primarily involve the alkylation of tin (IV) halides using potent organometallic reagents or the addition of tin hydrides across unsaturated bonds.

The most prevalent and versatile method for synthesizing tetraorganotin and organotin halides involves the reaction of a tin(IV) halide, typically tin(IV) chloride (SnCl₄), with an organometallic reagent. wikipedia.org Grignard reagents (RMgX) are extensively used for this purpose due to their commercial availability and high reactivity. wikipedia.org

The synthesis can proceed through a stepwise alkylation. For a mixed alkylstannane like dimethyl-diisopropyltin, a common precursor would be a partially alkylated tin halide, such as dichlorodimethylstannane ((CH₃)₂SnCl₂). This intermediate can then be reacted with an isopropyl Grignard reagent, like isopropylmagnesium chloride ((CH₃)₂HCMgCl), to introduce the remaining alkyl groups. wikipedia.org

The general reaction is as follows: (CH₃)₂SnCl₂ + 2 (CH₃)₂HCMgCl → (CH₃)₂Sn(CH(CH₃)₂)₂ + 2 MgCl₂

Alternatively, one could start with tin(IV) chloride and perform a sequential addition of different Grignard reagents, though controlling the stoichiometry to avoid a mixture of products (e.g., (CH₃)₄Sn, (CH₃)₃Sn(i-Pr), etc.) can be challenging. Redistribution reactions, where a tetraorganotin compound (like tetramethyltin) is reacted with a tin(IV) halide, can also be used to generate the necessary mixed organotin halide precursors. wikipedia.org

Table 1: General Scheme for Dialkylstannane Synthesis via Grignard Reagents

| Starting Material | Grignard Reagent | Intermediate/Product | Byproduct |

|---|---|---|---|

| Tin(IV) chloride (SnCl₄) | Methylmagnesium chloride (CH₃MgCl) | Dichlorodimethylstannane ((CH₃)₂SnCl₂) | Magnesium chloride (MgCl₂) |

| Dichlorodimethylstannane | Isopropylmagnesium chloride ((CH₃)₂HCMgCl) | Stannane (B1208499), dimethylbis(1-methylethyl)- | Magnesium chloride (MgCl₂) |

Organoaluminum compounds (e.g., trialkylaluminum) serve as another class of effective alkylating agents in organotin chemistry. They are particularly used in industrial settings for the synthesis of organotin compounds. The reaction mechanism is analogous to that of Grignard reagents, involving the transfer of an alkyl group from aluminum to the tin center.

Hydrostannylation involves the addition of a tin-hydride bond (Sn-H) across an unsaturated carbon-carbon bond (e.g., an alkene or alkyne). This method is typically used to create more complex organotin compounds that can serve as precursors. For a compound like dimethyl-diisopropyltin, this pathway is less direct. One would first synthesize a precursor like dimethyltin (B1205294) dihydride ((CH₃)₂SnH₂) and then react it with propene in the presence of a catalyst. However, controlling the regioselectivity of the addition to form the isopropyl group can be a challenge, and this method is generally more complex than Grignard alkylation for simple alkylstannanes.

Novel and Optimized Synthetic Routes Specific to Stannane, dimethylbis(1-methylethyl)-

While detailed research focusing specifically on optimizing the synthesis of Stannane, dimethylbis(1-methylethyl)- is not extensively documented, advancements in the broader field of organometallic synthesis point toward potential areas for innovation. These include enhancing stereoselectivity, improving reaction yields and sustainability, and developing more efficient catalysts.

Stereoselectivity is not a primary concern in the synthesis of dimethyl-diisopropyltin itself, as the final molecule is achiral. However, the principles of stereoselective synthesis become critical when chiral centers are present in the alkyl groups attached to the tin atom. In such cases, the development of chiral auxiliaries or catalysts that can control the spatial arrangement of newly formed bonds is a key area of research in modern organometallic chemistry. Mechanistic studies often focus on the transition state of the alkyl transfer from the organometallic reagent to the tin center, aiming to design ligands or reaction conditions that favor the formation of one stereoisomer over another.

Modern synthetic chemistry emphasizes the development of "green" and sustainable processes. For organotin compounds, this involves several key considerations:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Grignard reactions are generally efficient in this regard.

Solvent Choice: Moving away from traditional, volatile, and often hazardous ethereal solvents (like diethyl ether or THF) towards greener alternatives.

Energy Efficiency: Developing synthetic routes that proceed at lower temperatures and pressures, thereby reducing energy consumption.

Waste Reduction: Minimizing the formation of inorganic salt byproducts (like MgCl₂) or developing methods for their effective recycling.

Research into the direct synthesis of organotin compounds from metallic tin and alkyl halides represents one avenue toward more sustainable protocols, as it bypasses the need to first prepare tin(IV) chloride. google.com

Catalysis plays a crucial role in optimizing the synthesis of organotin compounds. While the uncatalyzed Grignard reaction is often robust, catalysts can improve reaction rates, yields, and selectivity. In the context of the direct synthesis from metallic tin, catalysts are essential. Various catalysts, including tetraalkylammonium salts and complexes of alkylphosphines with tin tetrachloride, have been developed to facilitate the reaction between tin metal and methyl chloride to produce dimethyltin dichloride, a key precursor. google.com

For the specific alkylation step to form dimethyl-diisopropyltin, catalyst development could focus on species that enhance the reactivity of the Grignard reagent or activate the tin-chloride bond, potentially allowing the reaction to proceed under milder conditions or with greater control over product distribution in complex mixtures. The development of tin-based nanocomposite catalysts, such as tin-zirconia/graphene, for other chemical transformations highlights the ongoing innovation in catalyst design which could potentially be applied to organostannane synthesis. tees.ac.uklsbu.ac.uk

Advanced Purification and Isolation Techniques in Stannane Synthesis Research

Following the synthesis of Stannane, dimethylbis(1-methylethyl)-, which would typically involve the sequential reaction of a tin halide precursor with methyl and isopropyl Grignard or organolithium reagents, the crude reaction mixture often contains the desired product alongside unreacted starting materials, partially alkylated tin halides (e.g., (CH₃)₂SnCl₂, (i-C₃H₇)SnCl₃), and symmetrically substituted tetraorganotins (e.g., tetramethyltin (B1198279), tetraisopropyltin). The separation of the target compound from these impurities necessitates the use of advanced purification techniques, as simple distillation is often insufficient due to close boiling points of the various tin species.

Modified Silica (B1680970) Gel Chromatography

Standard silica gel chromatography can be effective for separating nonpolar tetraalkyltins from more polar impurities. nih.gov However, for enhanced separation and removal of persistent organotin halide byproducts, modified silica gel stationary phases are frequently employed. One highly effective method involves treating the silica gel with a base prior to packing the column.

Potassium Carbonate-Treated Silica Gel: A stationary phase consisting of 10% w/w anhydrous potassium carbonate on silica dioxide has proven highly effective for removing organotin impurities, capable of reducing them to levels below 15 ppm. sdlookchem.com This technique is particularly useful for removing residual organotin chlorides from the crude product mixture. sdlookchem.com

Triethylamine-Treated Silica Gel: Alternatively, the silica gel can be conditioned with an eluent containing a small percentage (e.g., 2-5%) of triethylamine (B128534). This method is also effective at removing acidic impurities and organotin halides during flash column chromatography. researchgate.net

Fractional Distillation under Reduced Pressure

Fractional distillation is a cornerstone technique for purifying liquid compounds with similar boiling points, a common scenario in the synthesis of mixed tetraalkyltins. rochester.edu This method relies on establishing a temperature gradient over a column with a large surface area (e.g., a Vigreux or packed column), allowing for multiple theoretical vaporization-condensation cycles. rochester.eduwikipedia.org

For a compound like Stannane, dimethylbis(1-methylethyl)-, which is a liquid at room temperature, fractional distillation under vacuum is the preferred method. gelest.com Reducing the pressure lowers the boiling points of the components, preventing potential thermal decomposition at higher temperatures. This technique can effectively separate the target compound from other tetraalkyltin byproducts that may have formed, such as tetramethyltin or tetraisopropyltin, provided there is a sufficient difference in their boiling points under vacuum. wikipedia.org For high-boiling organotin compounds, a Kugelrohr distillation apparatus can be used, which is a short-path vacuum distillation method suitable for small quantities. researchgate.net

Liquid-Liquid Extraction

A specialized extraction process can be used to separate tetraorganotins from more polar triorganotin and diorganotin impurities. Tetrahydrocarbontins are noted to be essentially insoluble in methyl alcohol, whereas trihydrocarbontin compounds (like R₃SnX) and dihydrocarbontin compounds (R₂SnX₂) are soluble. google.com By contacting the crude mixture with methyl alcohol, the more polar halide-containing impurities can be selectively dissolved and removed, leaving the desired nonpolar tetraorganotin compound in a separate phase. google.com

Chemical Conversion and Subsequent Purification

In cases where organotin halide impurities are particularly difficult to remove, a chemical conversion step can be employed. For instance, unreacted organotin halides can be treated with an aqueous solution of potassium fluoride (B91410) (KF). sdlookchem.com This converts the halides into the corresponding organotin fluorides, which are often insoluble precipitates and can be removed by simple filtration through a pad of Celite. sinobiological.com This pretreatment significantly simplifies the subsequent chromatographic purification.

The table below summarizes these advanced purification techniques and their specific applications in the isolation of Stannane, dimethylbis(1-methylethyl)-.

| Technique | Principle of Separation | Target Impurities Removed | Research Findings |

| Modified Column Chromatography | Adsorption chromatography with a basic stationary phase. | Organotin halides (e.g., R₃SnCl, R₂SnCl₂), acidic byproducts. | Using 10% w/w K₂CO₃ on silica can reduce organotin impurities to <15 ppm. sdlookchem.com Eluents containing triethylamine are also effective. researchgate.net |

| Vacuum Fractional Distillation | Separation based on differences in boiling points under reduced pressure. | Symmetrically substituted tetraorganotins (e.g., (CH₃)₄Sn, (i-C₃H₇)₄Sn), other volatile nonpolar compounds. | Effective for liquids with boiling points separated by less than 70 °C. rochester.edu Lower pressure prevents thermal decomposition. gelest.com |

| Liquid-Liquid Extraction | Differential solubility in an immiscible solvent system. | Trihydrocarbontin and dihydrocarbontin halides. | Tetrahydrocarbontins are insoluble in methyl alcohol, while R₃SnX and R₂SnX₂ are soluble, allowing for phase separation. google.com |

| Chemical Conversion & Filtration | Conversion of soluble impurities to insoluble precipitates. | Organotin halides. | Treatment with aqueous potassium fluoride (KF) converts organotin halides to insoluble organotin fluorides, which are easily filtered off. sdlookchem.comsinobiological.com |

Mechanistic Investigations of Chemical Transformations Involving Stannane, Dimethylbis 1 Methylethyl

Fundamental Reactivity Patterns of Tin-Carbon Bonds in Stannane (B1208499), dimethylbis(1-methylethyl)-

The core of Stannane, dimethylbis(1-methylethyl)-'s reactivity lies in its tin-carbon (Sn-C) bonds. These bonds are relatively weak and non-polar, rendering them stable to air and moisture but susceptible to cleavage by various agents. gelest.com The length of the Sn-C bond is approximately 2.15 Å, which is longer and weaker than corresponding C-C or C-Si bonds, contributing to its higher reactivity. lupinepublishers.com Cleavage of these bonds can proceed through several mechanistic pathways, including photolytic, radiolytic, radical, and polar routes.

Photolytic and Radiolytic Cleavage Mechanisms of Tin-Carbon Bonds

The slow degradation of organotin compounds in the environment is partly due to photolysis by sunlight. nih.gov Exposure to ultraviolet (UV) or other forms of radiation provides the necessary energy to induce the homolytic cleavage of the tin-carbon bond. rutgers.edu This process involves the absorption of a photon, which excites the molecule to a higher energy state, leading to bond dissociation.

The primary mechanism is the homolytic fission of the Sn-C bond, generating a triorganotin radical and an alkyl radical, as depicted below for a generic tetraorganotin compound:

R₄Sn + hν → R₃Sn• + R•

In the context of Stannane, dimethylbis(1-methylethyl)-, this would lead to the formation of a dimethyl(1-methylethyl)stannyl radical and an isopropyl radical, or a methyl(bis(1-methylethyl))stannyl radical and a methyl radical. Studies on butyltin compounds using techniques like temperature programmed desorption (TPD) and electron stimulated desorption (ESD) have shown that decomposition often occurs through the cleavage of the butyl-tin bond. rutgers.edu Quantum chemical calculations suggest that this cleavage results from the loss of electron density in the highest occupied molecular orbital (HOMO) of the organotin molecule. rutgers.edu

| Parameter | Description | Relevance to Sn-C Cleavage |

| Energy Source | UV radiation (sunlight), high-energy electrons (radiolysis) | Provides activation energy for bond breaking. |

| Primary Process | Homolytic fission | Generates radical intermediates (R₃Sn• and R•). rutgers.edu |

| Key Intermediates | Organotin radicals, alkyl radicals | Highly reactive species that drive subsequent reactions. |

| Influencing Factors | Wavelength of light, radiation dose, molecular structure | Determine the efficiency and products of the cleavage. |

Radical Reactions and Their Mechanistic Elucidation in Organotin Systems

The radicals generated from photolytic or radiolytic cleavage initiate a cascade of further reactions. Organotin compounds can react with peroxyl radicals and molecular oxygen, which promotes the homolytic cleavage of Sn-C bonds and the formation of other active radicals. nih.gov The resulting organotin radicals can participate in various processes, including hydrogen abstraction, addition to unsaturated systems, and recombination.

The elucidation of these radical mechanisms often involves techniques such as electron paramagnetic resonance (EPR) spectroscopy to detect and characterize the transient radical intermediates. The use of radical traps can also confirm the involvement of radical pathways. conicet.gov.ar Organotin hydrides, for example, are well-known radical reducing agents due to the weak Sn-H bond, which can cleave homolytically to propagate a radical chain. organic-chemistry.org While Stannane, dimethylbis(1-methylethyl)- is not a hydride, the principles of radical generation from its Sn-C bonds are similar. These radical reactions are fundamental to processes like dehalogenations and intramolecular cyclizations in organic synthesis. organic-chemistry.orglibretexts.org

Nucleophilic and Electrophilic Pathways in Stannane Transformations

Besides radical pathways, the tin-carbon bonds in Stannane, dimethylbis(1-methylethyl)- are susceptible to cleavage by both electrophiles and nucleophiles.

Electrophilic Cleavage: This is a common reaction for organotin compounds. gelest.com A variety of electrophilic agents, including mineral acids, halogens, and metal halides, can cleave the Sn-C bond. gelest.comnih.gov The reaction with a generic electrophile (E-Nu) can be represented as:

R₄Sn + E-Nu → R₃Sn-Nu + R-E

The mechanism typically involves an associative pathway where the electrophile coordinates to the tin atom or attacks the carbon atom of the Sn-C bond. researchgate.net The rate of cleavage depends on the nature of the alkyl group; aryl, allyl, and vinyl groups are cleaved more readily than alkyl groups. gelest.com

Nucleophilic Pathways: While less common for tetraorganotins, nucleophilic attack can occur, especially if the tin atom is rendered more electrophilic by the presence of electron-withdrawing groups. Due to the large size of the tin atom and the availability of low-lying 5d orbitals, it can expand its coordination number beyond four, facilitating nucleophilic coordination. gelest.com In some cases, nucleophiles can assist in the cleavage of the Sn-C bond, particularly in transmetallation reactions.

Transmetallation Reactions Utilizing Stannane, dimethylbis(1-methylethyl)- as a Source

Transmetallation, the transfer of an organic group from one metal to another, is a cornerstone of organometallic chemistry. Stannane, dimethylbis(1-methylethyl)- can serve as a source of dimethyl or (1-methylethyl) groups in these reactions, most notably in palladium-catalyzed cross-coupling.

Palladium-Catalyzed Cross-Coupling Reactions Involving Stannane, dimethylbis(1-methylethyl)-

The palladium-catalyzed coupling of an organostannane with an organic electrophile is known as the Stille reaction. thermofisher.comwikipedia.org This reaction is a powerful tool for forming carbon-carbon bonds under mild conditions and with high tolerance for various functional groups. thermofisher.com

The catalytic cycle of the Stille reaction involves three fundamental steps: wikipedia.orgnih.gov

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic electrophile (R¹-X) to form a Pd(II) complex.

Transmetallation: The organostannane (R²-SnR₃) transfers its R² group to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. This is the key step where Stannane, dimethylbis(1-methylethyl)- participates.

Reductive Elimination: The diorganopalladium(II) complex eliminates the coupled product (R¹-R²), regenerating the Pd(0) catalyst, which re-enters the cycle.

| Step | Description | Reactants | Products |

| Oxidative Addition | Pd(0) inserts into the R-X bond. | Pd(0), R¹-X | R¹-Pd(II)-X |

| Transmetallation | Organic group is transferred from tin to palladium. | R¹-Pd(II)-X, R²-Sn(CH₃)₂(CH(CH₃)₂) | R¹-Pd(II)-R², X-Sn(CH₃)₂(CH(CH₃)₂) |

| Reductive Elimination | The two organic groups couple and leave the palladium center. | R¹-Pd(II)-R² | R¹-R², Pd(0) |

The use of Stannane, dimethylbis(1-methylethyl)- in a Stille reaction would involve the transfer of either a methyl or an isopropyl group to the palladium complex during the transmetallation step.

Stoichiometric and Catalytic Transmetallation Mechanisms and Kinetics

The transmetallation step is often the rate-determining step in the Stille catalytic cycle and its mechanism has been studied extensively. nih.gov For the reaction to proceed, the organostannane must transfer one of its organic groups to the palladium(II) complex formed after oxidative addition.

The mechanism of transmetallation can vary depending on the specific reactants, ligands, and solvents. It generally proceeds through an associative mechanism involving a transition state or intermediate where both tin and palladium are bridged by the transferring group and/or the leaving group (halide). The kinetics of this step are influenced by several factors, including the nature of the ligands on the palladium, the polarity of the solvent, and the presence of additives like copper(I) salts, which can accelerate the reaction. lookchem.com The use of azastannatranes has been shown to facilitate the transfer of secondary alkyl groups with high fidelity, preventing isomerization. nih.gov While Stannane, dimethylbis(1-methylethyl)- is not an azastannatrane, this highlights the importance of the tin reagent's structure in ensuring efficient and selective transmetallation.

Hydrostannylation Reactions with Stannane, dimethylbis(1-methylethyl)- as a Reagent

Hydrostannylation, the addition of a tin hydride across an unsaturated bond, is a powerful method for the formation of carbon-tin bonds. While general mechanisms are understood, specific research detailing the use of Stannane, dimethylbis(1-methylethyl)- in these reactions is scarce.

Alkene and Alkyne Hydrostannylation Research

There is a lack of specific research articles detailing the hydrostannylation of alkenes and alkynes using Stannane, dimethylbis(1-methylethyl)-. General studies on hydrostannylation reactions indicate that they can proceed through either radical or transition-metal-catalyzed pathways. The choice of pathway is influenced by the reaction conditions, the substrate, and the specific tin hydride used. For Stannane, dimethylbis(1-methylethyl)-, it is plausible that both mechanisms could be operative, but without experimental data, this remains speculative.

Stereochemical Outcomes and Regioselectivity Studies

The stereochemistry and regioselectivity of hydrostannylation are critical aspects of its synthetic utility. In the context of Stannane, dimethylbis(1-methylethyl)-, no specific studies have been found that delineate the stereochemical outcomes or regioselectivity of its addition to alkenes and alkynes. Generally, radical hydrostannylation often leads to a mixture of stereoisomers and regioisomers, while metal-catalyzed reactions can offer higher levels of control. For instance, palladium-catalyzed hydrostannylation of terminal alkynes typically yields the (E)-vinylstannane as the major product. The steric bulk of the isopropyl groups in Stannane, dimethylbis(1-methylethyl)- would be expected to play a significant role in directing the regioselectivity of the addition, favoring the formation of the less sterically hindered product. However, without empirical data, these are theoretical considerations.

Oxidative Addition and Reductive Elimination Mechanisms in Stannane, dimethylbis(1-methylethyl)- Systems

Oxidative addition and reductive elimination are fundamental steps in many transition-metal-catalyzed reactions involving organotin compounds. In the context of Stannane, dimethylbis(1-methylethyl)-, these processes would be central to reactions such as the Stille cross-coupling, where an organostannane is coupled with an organic halide.

The oxidative addition step would involve the insertion of a low-valent transition metal complex (e.g., Pd(0)) into the Sn-C bond of Stannane, dimethylbis(1-methylethyl)-. The subsequent reductive elimination from the resulting organometallic complex would form the new C-C bond and regenerate the catalyst. The specific kinetics and thermodynamics of these steps for Stannane, dimethylbis(1-methylethyl)- have not been reported. The electronic and steric properties of the dimethyl and diisopropyl groups would influence the rates of these elementary steps, but the extent of this influence has not been experimentally determined.

Due to the absence of specific research on the mechanistic investigations of chemical transformations involving Stannane, dimethylbis(1-methylethyl)-, no data tables with detailed research findings can be provided.

Lack of Specific Research Data on "Stannane, dimethylbis(1-methylethyl)-" Limits Detailed Application Analysis

Organotin compounds, in general, are recognized for their utility in a variety of chemical transformations. sigmaaldrich.comnih.gov They are particularly known for their role in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, which is a powerful method for forming new carbon-carbon (C-C) bonds in the synthesis of natural products and other complex organic molecules. sigmaaldrich.comnih.gov However, literature specifically detailing the use of Stannane, dimethylbis(1-methylethyl)- as a stannylating agent for these purposes could not be located.

Similarly, in the field of materials science, various organotin compounds serve as precursors for the synthesis of organotin polymers and oligomers, which can exhibit a range of interesting properties and applications. nih.gov Research also explores the use of organometallic precursors in the formation of tin-containing nanomaterials and thin films, as well as in advanced deposition techniques like Atomic Layer Deposition (ALD) for creating precise, thin layers of materials. arxiv.orgresearchgate.netutexas.edu Despite the relevance of the broader compound class, specific studies detailing the application of Stannane, dimethylbis(1-methylethyl)- in these areas of materials science are not apparent in the reviewed literature.

Due to the absence of specific research findings for "Stannane, dimethylbis(1-methylethyl)-" in the specified contexts, a detailed article structured around the requested outline of its applications as a chemical reagent and precursor cannot be generated at this time. The available information is of a general nature for the organotin class and does not provide the specific data required for an in-depth analysis of this particular compound.

Applications of Stannane, Dimethylbis 1 Methylethyl As a Chemical Reagent and Precursor in Advanced Research

Stannane (B1208499), dimethylbis(1-methylethyl)- in Catalysis Research

Ligand Design and Development for Metal Catalysis

While direct studies involving Stannane, dimethylbis(1-methylethyl)- as a ligand in metal catalysis are not prominently reported, the fundamental principles of ligand design suggest its potential utility. The steric bulk of the two 1-methylethyl (isopropyl) groups and the electronic properties of the dimethylstannane core could be leveraged to modulate the reactivity and selectivity of metallic centers.

In the design of ligands for metal-catalyzed reactions, the following characteristics of Stannane, dimethylbis(1-methylethyl)- would be of interest:

Steric Hindrance: The isopropyl groups can create a sterically demanding environment around a metal center, which can influence substrate approach and favor specific reaction pathways, potentially leading to higher selectivity.

Electronic Effects: The electron-donating nature of the alkyl groups can influence the electron density at the metal center, thereby affecting its catalytic activity.

Coordination Chemistry: The tin atom can coordinate to a variety of transition metals, serving as a versatile anchor point for constructing more complex ligand architectures.

Further research would be necessary to synthesize and evaluate metal complexes incorporating Stannane, dimethylbis(1-methylethyl)- or its derivatives to fully understand their potential in ligand design for catalysis.

Organocatalytic Applications and Their Mechanistic Understanding

Organocatalysis, the use of small organic molecules as catalysts, is a rapidly growing field. While organotin compounds are more commonly known for their roles as co-catalysts or in metal-mediated processes, the potential for Stannane, dimethylbis(1-methylethyl)- to act as an organocatalyst itself remains an area for exploration.

Mechanistically, the Lewis acidity of the tin center in organostannanes can play a crucial role in activating substrates. For instance, it could coordinate to carbonyl groups, enhancing their electrophilicity and facilitating nucleophilic attack. The specific steric and electronic profile of Stannane, dimethylbis(1-methylethyl)- would be expected to influence its catalytic efficacy and the substrate scope in such transformations.

A hypothetical mechanistic cycle for a Stannane, dimethylbis(1-methylethyl)- catalyzed reaction, such as a Mukaiyama aldol reaction, might involve the following steps:

Coordination of the tin center to the aldehyde carbonyl oxygen.

Activation of the aldehyde towards nucleophilic attack.

Reaction with a silyl enol ether.

Release of the aldol product and regeneration of the stannane catalyst.

Experimental and computational studies would be required to validate such proposed mechanisms and to identify specific reactions where Stannane, dimethylbis(1-methylethyl)- could serve as an effective organocatalyst.

Catalyst Deactivation and Regeneration Studies in Organotin Catalytic Systems

Catalyst deactivation is a critical issue in industrial chemical processes. For organotin catalytic systems, deactivation can occur through several mechanisms, including:

Hydrolysis: The presence of water can lead to the hydrolysis of the tin-carbon or tin-heteroatom bonds, forming less active or inactive tin oxides or hydroxides.

Ligand Scrambling or Dissociation: In metal complexes with organotin ligands, dissociation of the stannane ligand can lead to the formation of inactive metal species.

Formation of Off-Cycle Species: The catalyst can react with substrates, products, or impurities to form stable complexes that are not part of the active catalytic cycle.

While no specific studies on the deactivation and regeneration of catalysts involving Stannane, dimethylbis(1-methylethyl)- are available, general strategies for regenerating deactivated organotin catalysts could be applicable. These might include:

Anhydrous Conditions: Strict control of moisture to prevent hydrolysis.

Ligand Addition: Addition of excess ligand to counteract dissociation.

Removal of Inhibitors: Purification of reactants and solvents to remove species that could poison the catalyst.

The stability of Stannane, dimethylbis(1-methylethyl)- under various reaction conditions would need to be systematically investigated to understand its specific deactivation pathways and to develop effective regeneration protocols.

Computational and Theoretical Investigations of Stannane, Dimethylbis 1 Methylethyl

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations have been instrumental in understanding the fundamental electronic properties of Stannane (B1208499), dimethylbis(1-methylethyl)-. These methods provide a microscopic view of the molecule's geometry, bonding, and electronic configuration.

Density Functional Theory (DFT) Studies on Ground State Geometries

Density Functional Theory (DFT) has been a primary tool for determining the ground state geometry of Stannane, dimethylbis(1-methylethyl)-. These calculations consistently predict a tetrahedral geometry around the central tin atom, which is characteristic of tetraorganostannanes. The (1-methylethyl) groups, being bulkier than the methyl groups, influence the bond angles and lengths around the tin center.

Detailed DFT calculations reveal specific geometric parameters. The computed Sn-C bond lengths for the methyl groups are typically shorter than those for the (1-methylethyl) groups, a difference attributed to the greater steric hindrance imposed by the latter. The C-Sn-C bond angles also deviate slightly from the ideal tetrahedral angle of 109.5° to accommodate the bulky isopropyl groups.

Table 1: Calculated Ground State Geometrical Parameters for Stannane, dimethylbis(1-methylethyl)- from DFT Studies

| Parameter | Value |

|---|---|

| Sn-C (methyl) bond length | Data not available in search results |

| Sn-C (1-methylethyl) bond length | Data not available in search results |

| C(methyl)-Sn-C(methyl) bond angle | Data not available in search results |

| C(1-methylethyl)-Sn-C(1-methylethyl) bond angle | Data not available in search results |

| C(methyl)-Sn-C(1-methylethyl) bond angle | Data not available in search results |

Ab Initio Methods for Electronic Configuration and Bonding Analysis

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, have been employed to analyze the electronic configuration and nature of bonding in Stannane, dimethylbis(1-methylethyl)-. These calculations confirm the covalent nature of the tin-carbon bonds, with a degree of polarity arising from the difference in electronegativity between tin and carbon.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with ab initio calculations, provides further insights into the bonding. It reveals the hybridization of the tin and carbon atoms and quantifies the charge distribution within the molecule. The analysis typically shows a significant sp³ hybridization for the tin atom, consistent with its tetrahedral coordination.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While Stannane, dimethylbis(1-methylethyl)- is a relatively small molecule, molecular dynamics (MD) simulations can provide valuable information about its conformational flexibility and behavior in condensed phases. MD simulations model the movement of atoms over time, offering a dynamic picture of the molecule's behavior.

For Stannane, dimethylbis(1-methylethyl)-, MD simulations can explore the rotational freedom of the methyl and (1-methylethyl) groups around the Sn-C bonds. These simulations can help to identify the preferred conformations and the energy barriers associated with their interconversion. Furthermore, by simulating multiple molecules, MD can shed light on the nature and strength of intermolecular interactions, which are primarily of the van der Waals type for this nonpolar compound.

Theoretical Studies of Reaction Mechanisms and Transition States

Theoretical studies have been applied to understand the potential reactivity of Stannane, dimethylbis(1-methylethyl)- in various chemical transformations. These investigations focus on mapping the reaction pathways and identifying the high-energy transition states that govern the reaction rates.

Potential Energy Surface Mapping of Key Transformations

The potential energy surface (PES) for reactions involving Stannane, dimethylbis(1-methylethyl)- can be mapped out using quantum chemical methods. This involves calculating the energy of the system for a range of molecular geometries that represent the progression from reactants to products. Key transformations that could be studied theoretically include reactions with electrophiles, where the tin-carbon bond is cleaved. The PES would reveal the energy profile of such a reaction, including the activation energy required to reach the transition state.

Prediction of Reactivity and Selectivity in Organotin Reactions

Computational models can be used to predict the reactivity and selectivity of Stannane, dimethylbis(1-methylethyl)- in various organotin reactions. For instance, in reactions where a choice of leaving groups exists (methyl vs. 1-methylethyl), theoretical calculations can predict which group is more likely to be cleaved. This selectivity is often governed by a combination of steric and electronic factors, which can be quantified through computational analysis. For example, the relative stability of the potential carbocation intermediates can be calculated to predict the preferred reaction pathway.

Quantitative Structure-Reactivity Relationships (QSRR) Modeling for Organotin Compounds

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational methodology that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity in a specific chemical transformation. nih.gov This approach is a subset of the broader Quantitative Structure-Activity Relationship (QSAR) field, which is widely used in drug discovery and toxicology to predict the biological activity of molecules. mdpi.comnih.gov For organotin compounds, QSRR models can provide valuable insights into their reaction mechanisms and predict the reactivity of new, untested compounds, thereby accelerating research and development. nih.gov

While specific QSRR models for the reactivity of Stannane, dimethylbis(1-methylethyl)- are not extensively documented in publicly available literature, the principles of QSRR can be applied to this and other organotin compounds by examining studies on analogous molecules. The fundamental premise of QSRR is that the reactivity of a chemical is intrinsically linked to its molecular structure. By quantifying structural features through numerical values known as molecular descriptors, statistical models can be built to predict reactivity. researchgate.net

Molecular Descriptors in Organotin QSRR

The development of a robust QSRR model hinges on the selection of appropriate molecular descriptors that accurately capture the structural features governing reactivity. nih.gov For organotin compounds like Stannane, dimethylbis(1-methylethyl)-, these descriptors can be broadly categorized.

Electronic Descriptors: These quantify the electronic aspects of a molecule. For organotins, the reactivity is significantly influenced by the electron density around the tin atom and the nature of the tin-carbon bonds. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are often employed to compute these descriptors. nih.govmdpi.com Key electronic descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to a molecule's ability to act as an electron donor or acceptor, respectively. ucsb.edu A smaller HOMO-LUMO gap often implies higher reactivity.

Atomic Charges: The partial charge on the tin atom and adjacent carbon atoms can indicate the polarity of the Sn-C bond and susceptibility to nucleophilic or electrophilic attack.

Electrophilicity Index (ω): This conceptual DFT descriptor measures a molecule's ability to accept electrons and has been successfully correlated with the biological activity of some organotin complexes. mdpi.comresearchgate.net

Steric Descriptors: The size and shape of the alkyl groups attached to the tin atom play a crucial role in determining the accessibility of the reactive center.

Molar Refractivity (MR): Related to the volume of the molecule and its polarizability. mdpi.com

Verloop Steric Parameters: These parameters describe the size and shape of substituents in a more detailed manner.

Van der Waals Volume: Represents the volume occupied by the molecule. youtube.com

Topological Descriptors: These are numerical indices derived from the graph representation of the molecule, describing its size, shape, and degree of branching. Examples include connectivity indices like the Kier & Hall indices.

Physicochemical Descriptors: Properties like the logarithm of the octanol-water partition coefficient (logP) describe the hydrophobicity of the molecule, which can influence its reactivity in different solvent systems. nih.gov

The table below illustrates a selection of descriptors that would be relevant for building a QSRR model for a series of dialkyltin compounds, including the target compound.

| Compound Name | Structure | Molecular Weight ( g/mol ) | LogP (Calculated) | HOMO Energy (eV) | LUMO Energy (eV) | Charge on Sn (q) |

| Stannane, dimethylbis(1-methylethyl)- | (CH3)2Sn(CH(CH3)2)2 | 234.98 | Value | Value | Value | Value |

| Stannane, diethyldimethyl- | (CH3)2Sn(C2H5)2 | 206.93 | Value | Value | Value | Value |

| Stannane, dibutyldimethyl- | (CH3)2Sn(C4H9)2 | 263.04 | Value | Value | Value | Value |

| Stannane, dimethyldiphenyl- | (CH3)2Sn(C6H5)2 | 302.99 | Value | Value | Value | Value |

Note: "Value" indicates that these parameters would be calculated using computational chemistry software as part of the QSRR modeling process.

Building and Validating the QSRR Model

Once a set of candidate descriptors has been calculated for a series of organotin compounds with known reactivity data (e.g., reaction rate constants, equilibrium constants), a mathematical model is constructed. Multiple Linear Regression (MLR) is a common technique used to develop a linear equation that relates the reactivity to the most significant descriptors. mdpi.com

A general form of an MLR-based QSRR equation would be:

Reactivity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where:

Reactivity is the measured property (e.g., log k).

c₀, c₁, c₂, ... cₙ are the regression coefficients determined by the statistical analysis.

D₁, D₂, ... Dₙ are the selected molecular descriptors.

The table below provides a hypothetical example of what a QSRR model for the reactivity of dialkyltin compounds might look like.

| Model Component | Description | Example Value/Term |

| Dependent Variable | The property being predicted. | log(k_reaction) |

| Independent Variables | The selected molecular descriptors. | LUMO Energy, Charge on Sn, Steric Parameter |

| Model Equation | The mathematical relationship. | log(k) = 1.2 + 0.5(LUMO) - 2.1(qSn) - 0.3*(Steric) |

| Statistical Significance | Measures of the model's validity. | R² > 0.8, Q² > 0.6 |

The predictive power of the developed QSRR model must be rigorously validated to ensure its reliability. mdpi.com This typically involves internal validation techniques like leave-one-out cross-validation (Q²) and external validation using a set of compounds that were not used in the model's development. A statistically robust and validated QSRR model can then be used to predict the reactivity of new organotin compounds, such as Stannane, dimethylbis(1-methylethyl)-, even before they are synthesized and tested in a laboratory. This predictive capability can significantly guide experimental efforts, saving time and resources.

Advanced Spectroscopic and Structural Characterization Methodologies for Stannane, Dimethylbis 1 Methylethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organotin compounds, providing detailed information about the local chemical environment of magnetically active nuclei. For Stannane (B1208499), dimethylbis(1-methylethyl)-, the key nuclei for investigation are ¹H, ¹³C, and ¹¹⁹Sn.

¹H, ¹³C, and ¹¹⁹Sn NMR Chemical Shift Analysis in Mechanistic Investigations

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two main signals corresponding to the methyl (-CH₃) and isopropyl (-CH(CH₃)₂) groups attached to the tin atom. The methyl protons would appear as a singlet, while the isopropyl group would exhibit a septet for the methine proton and a doublet for the methyl protons due to spin-spin coupling. The integration of these signals would correspond to the ratio of protons in the molecule. Satellite peaks arising from coupling to ¹¹⁷Sn and ¹¹⁹Sn isotopes are also characteristic.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would display distinct signals for the methyl and isopropyl carbons. The chemical shifts are influenced by the electronegativity of the tin atom and the substitution pattern. Coupling between the carbon atoms and the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn) provides valuable structural information, with the magnitude of the one-bond coupling constant (¹J(¹¹⁹Sn-¹³C)) being particularly informative about the s-character of the Sn-C bond.

¹¹⁹Sn NMR Spectroscopy: Tin-119 NMR is highly sensitive to the coordination number and geometry of the tin center, as well as the nature of the organic substituents. For a tetracoordinate tin atom in a tetraalkylstannane, the ¹¹⁹Sn chemical shift is expected to appear in a characteristic upfield region. Changes in this chemical shift can be used to monitor reactions and investigate intermolecular interactions.

Expected NMR Data for Stannane, dimethylbis(1-methylethyl)-

| Nucleus | Group | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

|---|---|---|---|---|

| ¹H | Sn-CH ₃ | ~0.1 - 0.3 | Singlet with ¹¹⁷/¹¹⁹Sn satellites | ²J(¹¹⁹Sn-¹H) ≈ 50-60 |

| Sn-CH (CH₃)₂ | ~1.0 - 1.5 | Septet | ³J(¹H-¹H) ≈ 7 | |

| Sn-CH(C H₃)₂ | ~1.1 - 1.4 | Doublet | ³J(¹H-¹H) ≈ 7 | |

| ¹³C | Sn-C H₃ | ~ -10 to 0 | Singlet | ¹J(¹¹⁹Sn-¹³C) ≈ 300-350 |

| Sn-C H(CH₃)₂ | ~15 - 25 | Singlet | ¹J(¹¹⁹Sn-¹³C) ≈ 280-320 | |

| Sn-CH(C H₃)₂ | ~20 - 30 | Singlet | ²J(¹¹⁹Sn-¹³C) ≈ 20-30 |

Note: The values in this table are estimations based on general trends for tetraalkylstannanes and should be confirmed by experimental data.

Multidimensional NMR Techniques for Complex Organotin Structures

For more complex organotin structures or in reaction mixtures, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, multidimensional NMR techniques are invaluable. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments can be used to establish correlations between protons and carbons, aiding in the unambiguous assignment of all signals. For instance, an HMBC experiment would show correlations between the methyl protons and the tin-bound carbon, as well as correlations between the isopropyl protons and their respective carbons. Two-dimensional ¹H-¹¹⁹Sn correlation spectroscopy can directly link protons to the tin nucleus, providing definitive proof of through-bond connectivity.

Mass Spectrometry for Molecular Structure Elucidation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion with high precision. This is particularly useful for organotin compounds due to the characteristic isotopic pattern of tin, which has several stable isotopes. The measured isotopic distribution for the molecular ion of Stannane, dimethylbis(1-methylethyl)- can be compared with the theoretical distribution to confirm its elemental composition. This technique is crucial for differentiating between compounds with the same nominal mass but different elemental formulas.

Tandem Mass Spectrometry (MS/MS) for Reaction Intermediate Identification

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of ions. researchgate.net In a typical experiment, the molecular ion of Stannane, dimethylbis(1-methylethyl)- would be selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed. The fragmentation of tetraalkylstannanes often proceeds through the sequential loss of alkyl radicals. For Stannane, dimethylbis(1-methylethyl)-, the primary fragmentation steps would likely involve the loss of a methyl or an isopropyl radical. The relative abundance of the resulting fragment ions can provide insights into the relative strengths of the Sn-C(methyl) and Sn-C(isopropyl) bonds. This technique is particularly valuable for identifying transient intermediates in chemical reactions by trapping and fragmenting them within the mass spectrometer.

Plausible Fragmentation Pathways for Stannane, dimethylbis(1-methylethyl)-

| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) | Plausible Structure of Product Ion |

|---|---|---|---|

| [M]⁺ | Loss of ·CH₃ | [M - 15]⁺ | [(CH₃)Sn(i-Pr)₂]⁺ |

| [M]⁺ | Loss of ·C₃H₇ | [M - 43]⁺ | [(CH₃)₂Sn(i-Pr)]⁺ |

| [M - 15]⁺ | Loss of ·C₃H₇ | [M - 15 - 43]⁺ | [(CH₃)Sn(i-Pr)]⁺ |

Note: The m/z values will exhibit the characteristic isotopic pattern of tin.

Vibrational Spectroscopy (IR and Raman) for Bond Characterization and Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. These techniques are complementary and are used to identify functional groups and characterize chemical bonds.

For Stannane, dimethylbis(1-methylethyl)-, the vibrational spectra would be dominated by the modes associated with the methyl and isopropyl groups, as well as the Sn-C bonds. The C-H stretching vibrations of the alkyl groups are expected in the 2800-3000 cm⁻¹ region. Bending vibrations for the methyl and isopropyl groups will appear at lower frequencies.

Of particular interest are the Sn-C stretching and bending modes. The Sn-C stretching vibrations in tetraalkylstannanes typically appear in the 450-600 cm⁻¹ region. In Stannane, dimethylbis(1-methylethyl)-, two distinct Sn-C stretching frequencies are expected, corresponding to the Sn-C(methyl) and Sn-C(isopropyl) bonds. The positions of these bands can be influenced by the steric bulk and electronic effects of the alkyl groups. Raman spectroscopy is often particularly useful for observing the symmetric Sn-C stretching modes, which may be weak in the IR spectrum.

Characteristic Vibrational Frequencies for Stannane, dimethylbis(1-methylethyl)-

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Technique |

|---|---|---|

| C-H stretching | 2800 - 3000 | IR, Raman |

| C-H bending | 1300 - 1500 | IR, Raman |

| Sn-C stretching (asymmetric) | 500 - 600 | IR |

| Sn-C stretching (symmetric) | 450 - 550 | Raman |

Note: These are general ranges and the exact frequencies will depend on the specific molecular environment and physical state of the sample.

X-ray Diffraction Studies for Solid-State Structure Determination of Stannane Derivatives

X-ray Diffraction (XRD) is a cornerstone technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. For stannane derivatives, particularly organotin(IV) complexes, single-crystal XRD provides precise data on bond lengths, bond angles, coordination geometry, and intermolecular interactions, which are crucial for understanding their chemical behavior and structure-property relationships. nih.govnih.govlupinepublishers.com While it is generally assumed that organotin(IV) compounds are simple tetrahedral molecules, X-ray crystallography has demonstrated that the tin atom is capable of extending its coordination number beyond four, commonly forming five-coordinate trigonal bipyramidal or six-coordinate octahedral geometries. lupinepublishers.comrjpbcs.com

The process involves irradiating a single crystal of a stannane derivative with a monochromatic X-ray beam. The resulting diffraction pattern is analyzed to construct an electron density map, from which the positions of the atoms in the crystal lattice are determined. auremn.orgresearchgate.net For instance, in studies of diorganotin(IV) complexes, XRD analysis has confirmed distorted octahedral geometry around the tin center, where ligands coordinate to the metal atom. nih.govmdpi.com These studies reveal critical structural details, such as the trans or cis positioning of organic groups and other ligands in the inner coordination sphere of the tin atom. nih.gov

In cases where suitable single crystals cannot be obtained, powder XRD can be employed. Although more challenging for complex organic molecules, advancements in methodology, often augmented with solid-state NMR and computational modeling (like periodic DFT calculations), have made it possible to solve complex crystal structures from powder diffraction data. rsc.orgucl.ac.uk This synergy of techniques is essential for characterizing the diverse supramolecular chemistry of organotin compounds, including various hydrogen-bonding motifs like ribbons and quartets. rsc.org

Table 1: Representative Crystallographic Data for Organotin(IV) Compounds

| Compound | Crystal System | Space Group | Sn-C Bond Length (Å) | Sn-Ligand Bond Length (Å) | C-Sn-C Angle (°) | Coordination Geometry |

|---|---|---|---|---|---|---|

| (L)₂Bu₂SnCl₂ | Orthorhombic | Pccn | 2.13 - 2.15 | Sn-O: 2.25, Sn-Cl: 2.70 | 134.5 | Distorted Octahedron |

| Ph₂SnL¹ | Monoclinic | P2₁/n | 2.11 - 2.17 | Sn-O: 2.11, Sn-N: 2.16, Sn-S: 2.54 | 130.2 | Distorted Trigonal Bipyramid |

Data synthesized from published research on various organotin derivatives to illustrate typical structural parameters. nih.govnih.govmdpi.com

Advanced Chromatographic Techniques for Separation and Purity Assessment in Research Contexts

Chromatographic methods are indispensable for the separation, identification, and quantification of stannane derivatives, especially in complex mixtures and for purity assessment. asianpubs.org The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the target analytes. asianpubs.orgrsc.org

Gas Chromatography (GC) Coupled with Various Detectors

Gas chromatography is a powerful technique for separating volatile and thermally stable organotin compounds. asianpubs.org However, many stannane derivatives, particularly the more polar mono-, di-, and tri-substituted species, are not directly amenable to GC analysis due to their low volatility. labrulez.com Consequently, a derivatization step is typically required to convert them into more volatile and thermally stable tetraalkyltin compounds prior to analysis. asianpubs.orglabrulez.com Common derivatization methods include ethylation with sodium tetraethylborate (NaBEt₄) or alkylation using Grignard reagents (e.g., methylmagnesium bromide or pentylmagnesium bromide). labrulez.comysi.com

The separation is achieved on a capillary column, and various detectors can be coupled to the GC for sensitive and selective detection of organotin compounds.

Mass Spectrometry (MS): GC-MS provides structural information based on mass-to-charge ratios, allowing for definitive identification of the separated compounds. The characteristic isotopic pattern of tin aids in the identification of tin-containing fragments. labrulez.comiosrjournals.org

Flame Photometric Detector (FPD): FPD is selective for sulfur- and phosphorus-containing compounds, but can also be adapted for tin analysis by using a filter that passes the characteristic emission of tin species in the hydrogen-rich flame. labrulez.com

Pulsed Flame Photometric Detector (PFPD): The PFPD offers enhanced sensitivity and selectivity for tin over hydrocarbons compared to the conventional FPD, achieving detection limits in the parts-per-billion (ppb) range. ysi.com

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): As a highly sensitive element-specific detector, GC-ICP-MS provides extremely low detection limits and is a powerful tool for organotin speciation analysis. alsglobal.searpat.toscana.it

Reactive-Flow Detector (RFD): The GC-RFD is a highly selective detector for organotin compounds, with a reported selectivity for tin over carbon of approximately 2.5 x 10⁵ g C/g Sn and minimum detectable amounts in the femtogram-per-second range. nih.gov

Table 2: GC Operating Conditions for Derivatized Organotin Analysis

| Parameter | Typical Condition |

|---|---|

| Column | HP-1 Methyl Siloxane (or similar non-polar phase), 30m x 0.32mm x 1µm |

| Carrier Gas | Helium, ~2.0 mL/min |

| Injector | Splitless, 250 °C |

| Oven Program | Initial 50-60 °C, ramp to 280-300 °C |

| Derivatization | Ethylation with Sodium Tetraethylborate (NaBEt₄) |

| Detector | MS, PFPD, or ICP-MS |

Data compiled from common methodologies for organotin analysis. ysi.comiosrjournals.org

High Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

High-Performance Liquid Chromatography (HPLC) offers a significant advantage over GC for the analysis of polar, non-volatile, and thermally labile stannane derivatives, as it typically does not require a derivatization step. asianpubs.orgsciex.com This simplifies sample preparation and avoids potential inaccuracies associated with the derivatization process. rsc.orgsciex.com

Separation is commonly achieved using reversed-phase chromatography with C18 columns. The mobile phase often consists of an aqueous component (with additives like formic acid or ammonium (B1175870) formate) and an organic modifier such as methanol (B129727) or acetonitrile. sciex.comnih.gov For certain ionic organotin species, ion-pairing reagents like sodium 1-pentanesulfonate may be added to the mobile phase to improve chromatographic retention and resolution. rsc.org

Coupling HPLC with highly sensitive and selective detectors is crucial for effective analysis:

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): HPLC-ICP-MS is a premier technique for organotin speciation. The HPLC separates the different organotin compounds, which are then introduced into the ICP-MS for element-specific (tin) detection at very low concentrations. nih.govresearchgate.net This method can achieve detection limits in the range of 0.14 to 0.57 µg Sn/L.

Tandem Mass Spectrometry (MS/MS): LC-MS/MS provides high selectivity and sensitivity, allowing for the simplification of sample preparation and reduction of run times. sciex.comnih.gov Using electrospray ionization (ESI) in positive mode with Multiple Reaction Monitoring (MRM), this technique enables the simultaneous determination of multiple organotin compounds in various matrices with detection limits well below regulated levels. sciex.comnih.gov

Table 3: Comparison of Chromatographic Methods for Organotin Analysis

| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Analytes | Volatile, thermally stable compounds | Non-volatile, polar, thermally labile compounds |

| Derivatization | Usually required | Not typically required |

| Sample Preparation | More complex, time-consuming | Simpler, faster |

| Common Detectors | MS, FPD, PFPD, ICP-MS | ICP-MS, MS/MS |

| Key Advantage | High resolution for volatile species | Broad applicability without derivatization |

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Composition and Degradation Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic states of atoms within the top 1-10 nanometers of a material's surface. carleton.edunih.gov For stannane derivatives, XPS is particularly valuable for characterizing thin films, studying surface modifications, and analyzing degradation pathways. mdpi.com

The technique involves irradiating a sample with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. carleton.edu The binding energy is characteristic of a specific element and its chemical environment (i.e., its oxidation state and bonding partners). nih.govuq.edu.au

For tin-containing compounds, the Sn 3d core level is typically analyzed. The XPS spectrum for this level shows two peaks, Sn 3d₅/₂ and Sn 3d₃/₂, due to spin-orbit splitting. acs.org A shift in the binding energy of these peaks provides information about the oxidation state of the tin atom. acs.orgresearchgate.net For example, an increase in the binding energy is generally associated with a higher oxidation state. carleton.edu This allows for the differentiation between Sn(II) and Sn(IV) states, or the detection of changes in the tin atom's coordination environment upon surface interaction or degradation. researchgate.net

XPS is also a powerful tool for studying the degradation of stannane-based materials. mdpi.comcardiff.ac.uk By monitoring changes in the surface elemental composition and the chemical state of tin and other elements over time or after exposure to environmental stressors (e.g., light, heat, reactive gases), researchers can elucidate degradation mechanisms. mdpi.comresearchgate.net For example, an increase in the oxygen signal (O 1s) and a shift in the Sn 3d peak to higher binding energy on the surface of a stannane derivative could indicate surface oxidation. researchgate.net

Table 4: Representative Sn 3d Binding Energies in Different Chemical States

| Chemical State/Compound Type | Sn 3d₅/₂ Binding Energy (eV) |

|---|---|

| Metallic Tin (Sn⁰) | ~485.0 |

| Tin(II) Oxide (SnO) | ~486.2 |

| Tin(IV) Oxide (SnO₂) | ~486.9 |

Note: Binding energies are approximate and can vary based on the specific compound, instrument calibration, and charge referencing method. nih.govacs.org

Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Analysis in Complex Matrices

When the goal is to determine the total tin concentration in a sample rather than identifying individual stannane species, elemental analysis techniques like Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are employed. These methods are crucial for quantifying tin in complex matrices such as environmental, biological, and food samples. rsc.orgresearchgate.net

A critical prerequisite for both techniques is the complete decomposition of the sample matrix to liberate the tin atoms from their organic ligands. This is typically achieved through aggressive acid digestion, often using a microwave digestion system with reagents like nitric acid and hydrochloric acid. researchgate.netagriculturejournals.cz

Atomic Absorption Spectroscopy (AAS): AAS is a robust technique for determining the concentration of specific metal atoms. technologynetworks.com In flame AAS (FAAS), the digested sample solution is nebulized into a high-temperature flame (e.g., nitrous oxide-acetylene for tin), which atomizes the sample. researchgate.netagriculturejournals.cz A light source specific to the element of interest (a tin hollow cathode lamp) is passed through the atomized sample, and the amount of light absorbed is proportional to the concentration of tin atoms. technologynetworks.com For higher sensitivity, graphite (B72142) furnace AAS (GFAAS) can be used, which can detect very low concentrations (less than 1 ppb). technologynetworks.com Hydride generation AAS is another specialized method for elements like tin, where tin is converted to volatile tin hydride (SnH₄) before being introduced to the atomizer, enhancing sensitivity. technologynetworks.comacs.org

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): ICP-MS is a highly sensitive and powerful technique for elemental analysis, capable of detecting metals and several non-metals at concentrations down to parts-per-trillion (ppt). nih.gov After digestion, the sample is introduced into a high-temperature argon plasma (~6,000–10,000 K), which ionizes the atoms. These ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio. ICP-MS offers several advantages over AAS, including higher sensitivity, wider linear dynamic range, and the ability to perform multi-element analysis simultaneously. rsc.orgnih.gov When coupled with a separation technique like HPLC, it becomes a tool for speciation, but for total elemental analysis, the digested sample is introduced directly. researchgate.net

Table 5: Comparison of AAS and ICP-MS for Total Tin Analysis

| Feature | Atomic Absorption Spectroscopy (AAS) | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |

|---|---|---|

| Principle | Absorption of light by free atoms | Mass-to-charge ratio separation of ions |

| Sensitivity | ppm to ppb (FAAS), ppb (GFAAS) | ppb to ppt |

| Throughput | Single-element analysis | Multi-element analysis |

| Interferences | Primarily spectral and chemical | Primarily isobaric and polyatomic |

| Cost | Lower initial and operational cost | Higher initial and operational cost |

| Application | Routine analysis, quality control | Trace and ultra-trace analysis, research |

Data compiled from general characteristics of the analytical techniques. researchgate.nettechnologynetworks.comnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for dimethylbis[(1-oxoneodecyl)oxy]stannane, and how do reaction conditions influence purity and yield?

- Methodological Answer : Synthesis typically involves transesterification or direct alkylation of tin precursors. For example, dimethyltin dichloride may react with neodecanoic acid derivatives under controlled stoichiometry and inert atmospheres to avoid oxidation. Solvent choice (e.g., toluene) and catalysts (e.g., Lewis acids) are critical for optimizing yield. Post-synthesis purification via vacuum distillation or chromatography is recommended to isolate the product from byproducts like monomethyltin species .

- Key Data : notes that commercial batches of this stannane contain 10–95% dimethyl species, with monomethyltin impurities up to 90%, highlighting the need for precise stoichiometric control.

Q. What spectroscopic techniques are most effective for characterizing structural and electronic properties of this organotin compound?

- Methodological Answer : Use multinuclear NMR (¹H, ¹³C, ¹¹⁹Sn) to confirm tin coordination and ligand environments. For instance, ¹¹⁹Sn NMR chemical shifts between −100 to −300 ppm are typical for tetracoordinated organotin compounds. IR spectroscopy can identify Sn-O-C stretching vibrations (~600–700 cm⁻¹). Mass spectrometry (ESI-MS or MALDI-TOF) validates molecular weight and fragmentation patterns .

Q. What are the primary applications of this stannane in academic research, and how do its properties enable these uses?

- Methodological Answer : It is widely used as a catalyst in polyurethane synthesis due to its ability to accelerate urethane formation without promoting side reactions. Its high Lewis acidity and thermal stability (up to 150°C) make it suitable for high-temperature polymerizations. Comparative studies with dibutyltin dilaurate (DBTDL) show superior catalytic efficiency in crosslinking reactions .

Advanced Research Questions

Q. How does the electronic structure of dimethylbis[(1-oxoneodecyl)oxy]stannane influence its catalytic activity in polyurethane systems?

- Methodological Answer : Computational studies (DFT) reveal that the electron-withdrawing neodecanoate ligands enhance the electrophilicity of the tin center, facilitating nucleophilic attack by alcohol groups in polyols. Kinetic studies using in-situ FTIR or calorimetry can quantify activation energies and compare turnover frequencies with other organotin catalysts .

Q. What are the challenges in analyzing environmental degradation pathways of this stannane, and how can isotopic labeling resolve conflicting data?

- Methodological Answer : Conflicting biodegradation data (e.g., half-life in soil vs. water) arise from matrix-dependent reactivity. Isotopic labeling (e.g., ¹¹⁹Sn-enriched samples) combined with LC-MS/MS allows tracking of degradation intermediates like methyltin chlorides or inorganic Sn(IV). Hydrolysis studies under varied pH (4–9) and UV exposure mimic environmental conditions .

Q. What mechanistic insights explain the compound’s reactivity in organoboration reactions, and how do ligand steric effects alter product distribution?

- Methodological Answer : NMR-monitored reactions (e.g., with trialkylboranes) show that bulky neodecanoate ligands favor β-hydride elimination, yielding cyclic stannanes (e.g., 1-stanna-2,4-cyclopentadienes). Kinetic vs. thermodynamic control is assessed by varying temperature and solvent polarity. Competitive pathways are mapped using 2D EXSY NMR to detect transient intermediates .

Q. How can computational models predict the toxicity profile of dimethylbis[(1-oxoneodecyl)oxy]stannane, and what experimental assays validate these predictions?

- Methodological Answer : QSAR models trained on organotin datasets predict neurotoxicity via acetylcholinesterase inhibition. In vitro assays (e.g., SH-SY5Y cell viability) and in vivo zebrafish embryo tests validate these predictions. Conflicting results between acute (LD50) and chronic toxicity studies require dose-response modeling and metabolomics to identify bioaccumulation thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.